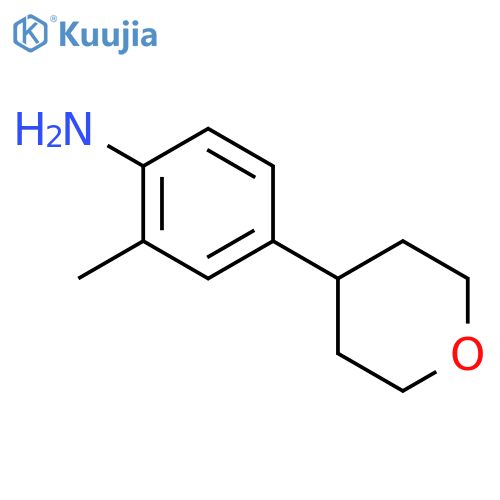Cas no 1086392-01-9 (2-methyl-4-tetrahydropyran-4-yl-aniline)

1086392-01-9 structure
商品名:2-methyl-4-tetrahydropyran-4-yl-aniline
CAS番号:1086392-01-9
MF:C12H17NO
メガワット:191.269483327866
MDL:MFCD11506018
CID:1185947
PubChem ID:51358636
2-methyl-4-tetrahydropyran-4-yl-aniline 化学的及び物理的性質
名前と識別子
-
- 2-methyl-4-tetrahydropyran-4-yl-aniline
- 2-Methyl-4-(tetrahydro-pyran-4-yl)-phenylamine
- AKOS006325887
- CS-0342619
- SB30543
- 2-methyl-4-(oxan-4-yl)aniline
- 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline
- MFCD11506018
- 1086392-01-9
- DB-324036
- SCHEMBL17374756
-
- MDL: MFCD11506018
- インチ: InChI=1S/C12H17NO/c1-9-8-11(2-3-12(9)13)10-4-6-14-7-5-10/h2-3,8,10H,4-7,13H2,1H3
- InChIKey: CVHHFBNIHGNLKQ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC=C1N)C2CCOCC2
計算された属性
- せいみつぶんしりょう: 191.131014166g/mol
- どういたいしつりょう: 191.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 35.2Ų
2-methyl-4-tetrahydropyran-4-yl-aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB530000-1 g |
2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline |
1086392-01-9 | 1g |
€1,414.60 | 2023-01-07 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0567-1g |
2-Methyl-4-(tetrahydro-pyran-4-yl)-phenylamine |
1086392-01-9 | 96% | 1g |
6767.38CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0567-100mg |
2-Methyl-4-(tetrahydro-pyran-4-yl)-phenylamine |
1086392-01-9 | 96% | 100mg |
1509.52CNY | 2021-05-08 | |
| eNovation Chemicals LLC | D967540-5g |
2-Methyl-4-(tetrahydro-pyran-4-yl)-phenylamine |
1086392-01-9 | 95% | 5g |
$3355 | 2024-07-28 | |
| eNovation Chemicals LLC | D967540-500mg |
2-Methyl-4-(tetrahydro-pyran-4-yl)-phenylamine |
1086392-01-9 | 95% | 500mg |
$500 | 2024-07-28 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0567-5g |
2-Methyl-4-(tetrahydro-pyran-4-yl)-phenylamine |
1086392-01-9 | 96% | 5g |
25424.31CNY | 2021-05-08 | |
| abcr | AB530000-250mg |
2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline; . |
1086392-01-9 | 250mg |
€503.40 | 2025-02-20 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0567-500mg |
2-Methyl-4-(tetrahydro-pyran-4-yl)-phenylamine |
1086392-01-9 | 96% | 500mg |
¥3926.03 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0567-5g |
2-Methyl-4-(tetrahydro-pyran-4-yl)-phenylamine |
1086392-01-9 | 96% | 5g |
¥26214.33 | 2025-01-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1413289-250mg |
2-Methyl-4-(tetrahydro-pyran-4-yl)-phenylamine |
1086392-01-9 | 95+% | 250mg |
¥3355.00 | 2024-08-09 |
2-methyl-4-tetrahydropyran-4-yl-aniline 関連文献
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
1086392-01-9 (2-methyl-4-tetrahydropyran-4-yl-aniline) 関連製品
- 62071-40-3(4-(oxan-4-yl)aniline)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1086392-01-9)2-methyl-4-tetrahydropyran-4-yl-aniline

清らかである:99%
はかる:5g
価格 ($):3249.0